molecular formula C23H27N3O4S B1682432 Tomeglovir CAS No. 233254-24-5

Tomeglovir

Número de catálogo: B1682432
Número CAS: 233254-24-5
Peso molecular: 441.5 g/mol
Clave InChI: OSQAKHSYTKBSPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tomeglovir, también conocido como BAY 38-4766, es un potente agente antiviral que se utiliza principalmente contra el citomegalovirus humano (CMV). Es un fármaco de molécula pequeña con la fórmula molecular C23H27N3O4S. This compound actúa como un inhibidor no nucleósido que se dirige al complejo terminasa involucrado en la escisión y el empaquetamiento del ADN viral .

Aplicaciones Científicas De Investigación

Antiviral Efficacy

Tomeglovir has demonstrated significant antiviral activity against both human cytomegalovirus (HCMV) and murine cytomegalovirus (MCMV). The following table summarizes its efficacy:

Virus Type IC50 (μM) CC50 (μM) Therapeutic Index
HCMV0.3485250
MCMV0.03962.51600
  • In Vitro Studies : In vitro studies have shown that this compound exhibits IC50 values of 0.34 μM for HCMV and 0.039 μM for MCMV, indicating its potency against these viruses .
  • In Vivo Studies : Animal model studies have reported that administration of this compound significantly reduces viral DNA levels in the salivary glands, livers, and kidneys of MCMV-infected mice, demonstrating its potential therapeutic benefits in vivo .

Clinical Applications

This compound has been investigated primarily for its role in treating CMV infections in immunocompromised patients. Below are key findings from clinical studies:

  • Case Study: Immunocompromised Models : A study involving cyclophosphamide-immunosuppressed guinea pigs showed that treatment with this compound reduced viremia and DNAemia significantly when compared to placebo controls (p<0.05) .
  • Mortality Reduction : In another study, this compound treatment decreased mortality rates from 83% to 17% following lethal GPCMV challenges in immunosuppressed Hartley guinea pigs (p<0.0001) .

Comparative Analysis with Other Antivirals

This compound's efficacy has been compared with other antiviral agents such as Ganciclovir and Letermovir. The following table outlines these comparisons:

Antiviral Mechanism Efficacy Against CMV Resistance Profile
This compoundNon-nucleoside inhibitorHighLimited documented resistance
GanciclovirNucleoside analogueModerateKnown resistance mutations
LetermovirTerminase complex inhibitorHighUL56 gene mutations

Mecanismo De Acción

Tomeglovir ejerce sus efectos antivirales inhibiendo el procesamiento de los ADN-concatémeros virales. Se dirige al complejo terminasa, específicamente los productos génicos UL89 y UL56, que son esenciales para la escisión y el empaquetamiento del ADN viral en las cápsides. Esta inhibición evita la maduración de las partículas virales, lo que reduce la replicación viral .

Compuestos similares:

Comparación:

This compound destaca por su estructura química única y su actividad antiviral de amplio espectro, lo que lo convierte en un compuesto valioso en la investigación y la terapia antiviral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Tomeglovir implica varios pasos clave:

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, asegurando una alta pureza y rendimiento. El proceso implica un control estricto de las condiciones de reacción y los pasos de purificación para cumplir con los estándares farmacéuticos .

Tipos de reacciones:

Reactivos y condiciones comunes:

Productos principales:

    Oxidación: Derivados oxidados de this compound.

    Reducción: Derivados de amina.

    Sustitución: Derivados de sulfonamida.

Comparación Con Compuestos Similares

Actividad Biológica

Tomeglovir, also known as BAY 38-4766, is a substituted 4-sulphonamide naphthalene derivative that exhibits promising antiviral activity against human cytomegalovirus (HCMV). This compound is currently under investigation for its efficacy and safety in treating HCMV infections, particularly in immunocompromised patients, such as those undergoing organ transplants.

This compound functions as a non-nucleoside inhibitor targeting specific viral gene products, notably UL89 and UL56. Its primary mechanism involves the inhibition of viral DNA maturation by preventing the cleavage of concatameric viral DNA into unit-length genomes, which is crucial for effective viral replication and packaging .

Comparative Mechanism with Other Antivirals

CompoundMechanism of ActionTargeted Viral Gene Products
This compoundPrevents DNA maturation and cleavageUL89, UL56
GanciclovirInhibits viral DNA polymeraseUL97
LetermovirInhibits terminase complex involved in DNA processingUL56

In Vitro Activity

This compound has demonstrated significant antiviral activity in vitro against both laboratory and clinically adapted strains of HCMV. Studies indicate that it effectively reduces viral load in infected cell cultures, comparable to the established antiviral Ganciclovir .

In Vivo Efficacy

In animal models, particularly murine cytomegalovirus (MCMV) infected immunodeficient mice, this compound has been shown to reduce viral loads in target organs effectively. The results suggest that its efficacy is on par with Ganciclovir, making it a potential alternative for patients who may develop resistance to traditional therapies .

Case Studies

A Phase II study evaluated the safety and tolerability of this compound in healthy male volunteers. The study administered single oral doses up to 2000 mg without significant adverse events reported. This indicates a favorable safety profile, which is crucial for its use in vulnerable populations .

Resistance Mechanisms

Research has identified that strains of HCMV resistant to this compound exhibit mutations primarily in the UL89 and UL104 genes. This highlights the potential for developing resistance during treatment, similar to what has been observed with other antiviral agents like Ganciclovir . Understanding these resistance mechanisms is essential for optimizing treatment regimens and improving patient outcomes.

Safety Profile

The safety profile of this compound appears robust based on preliminary studies. In clinical trials involving healthy volunteers, no significant adverse effects were observed even at high doses. This aspect is particularly important given the toxicity associated with existing antiviral treatments for HCMV, such as Ganciclovir and Valganciclovir, which are known to cause leukopenia and nephrotoxicity .

Propiedades

IUPAC Name

N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQAKHSYTKBSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870271
Record name N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233254-24-5
Record name Tomeglovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOMEGLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomeglovir
Reactant of Route 2
Reactant of Route 2
Tomeglovir
Reactant of Route 3
Reactant of Route 3
Tomeglovir
Reactant of Route 4
Reactant of Route 4
Tomeglovir
Reactant of Route 5
Reactant of Route 5
Tomeglovir
Reactant of Route 6
Reactant of Route 6
Tomeglovir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.